molecular formula C11H15ClN2O B7937353 3-Amino-5-chloro-N-(2-methylpropyl)benzamide

3-Amino-5-chloro-N-(2-methylpropyl)benzamide

Cat. No.: B7937353
M. Wt: 226.70 g/mol
InChI Key: JEENDCXMOLVCOL-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15ClN2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and an N-(2-methylpropyl)benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-N-(2-methylpropyl)benzamide involves several steps:

    Oxidation: Benzoic acid is generated through oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate.

    Substitution: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.

    Methyl Substitution: A Grignard reagent is used to substitute the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.

    Nitro Substitution: Nitric acid and concentrated sulfuric acid catalyze the formation of 2-nitro-3-methyl-5-chlorobenzoic acid.

    Catalytic Hydrogenation: The nitro group is reduced to an amino group.

    Amidation: The intermediate reacts with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-N-(2-methylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: Halogenation and alkylation reactions can modify the benzamide moiety.

Common Reagents and Conditions

    Oxidation: N-hydroxyphthalimide and cobalt acetylacetonate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Chlorine gas for halogenation, Grignard reagents for alkylation.

Major Products

    Oxidation: 2-nitro-3-methyl-5-chlorobenzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-5-chloro-N-(2-methylpropyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-N,3-dimethylbenzamide: Shares a similar structure but with different substituents.

    3-Amino-5-chloro-N,3-dimethylbenzamide: Another closely related compound with slight structural variations.

Uniqueness

3-Amino-5-chloro-N-(2-methylpropyl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-5-chloro-N-(2-methylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENDCXMOLVCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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